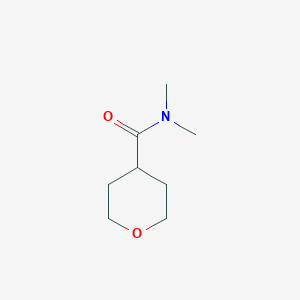
3-Butylpiperazin-2-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Butylpiperazin-2-one (3-BP2) is a heterocyclic organic compound that is used in the synthesis of various pharmaceuticals and other compounds. 3-BP2 is a versatile building block for organic synthesis, and its properties make it an attractive choice for many applications.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: Synthese von Blockbuster-Medikamenten
3-Butylpiperazin-2-on ist ein Derivat von Piperazin, einem prominenten Gerüst in der medizinischen Chemie. Piperazin ist der dritthäufigste Stickstoffheterocyclus in der Arzneimittelforschung und ein Schlüsselelement in mehreren Blockbuster-Medikamenten, wie Imatinib (vermarktet als Gleevec) und Sildenafil (verkauft als Viagra). Das Vorhandensein von Stickstoffatomen in Piperazinen dient als Wasserstoffbrücken-Donor/Akzeptor, was die Wechselwirkungen mit biologischen Rezeptoren verstärkt und die Wasserlöslichkeit und Bioverfügbarkeit verbessert .
C–H-Funktionalisierung in der organischen Synthese
Aktuelle Fortschritte in der synthetischen Chemie haben die Bedeutung der C–H-Funktionalisierung von Piperazinen hervorgehoben. Dieser Prozess ermöglicht die Einführung von funktionellen Gruppen direkt an die Kohlenstoffatome des Piperazinrings, wodurch traditionelle mehrstufige Syntheserouten umgangen werden. Die Fähigkeit, die Kohlenstoffatome von this compound selektiv zu funktionalisieren, kann zur Entstehung neuartiger Verbindungen mit potenziellen Anwendungen in verschiedenen Bereichen, einschließlich Pharmazeutika und Materialwissenschaften, führen .
Pharmakologische Wirkstoffe
Aufgrund seiner strukturellen Eigenschaften kann this compound bei der Entwicklung von pharmakologischen Wirkstoffen mit anxiolytischen, antiviralen, kardioprotektiven, krebshemmenden und antidepressiven Eigenschaften eingesetzt werden. Die strukturelle Vielfalt von Piperazinen, insbesondere mit Substituenten an den Stickstoffpositionen, ist entscheidend für die Entwicklung neuer Medikamente mit verbesserter Wirksamkeit und reduzierten Nebenwirkungen .
Verbesserung der Bioverfügbarkeit
Die Einarbeitung von this compound in Arzneimittelmoleküle kann deren Bioverfügbarkeit deutlich verbessern. Dies ist auf die erhöhte Wasserlöslichkeit und die Fähigkeit zurückzuführen, stabile Wasserstoffbrückenbindungen zu bilden, die für die Absorption und Verteilung von Arzneimitteln im Körper unerlässlich sind .
Heterocyclische Chemieforschung
In der heterocyclischen Chemie dient this compound als vielseitiger Baustein für die Synthese von sechsgliedrigen Heterocyclen. Diese Heterocyclen sind in einer breiten Palette chemischer Einheiten weit verbreitet, die von kleinen organischen Molekülen bis hin zu komplexen Naturstoffen und Pharmazeutika reichen .
Proteolytische Enzymanwendungen
Obwohl nicht direkt mit this compound verwandt, spielen proteolytische Enzyme eine bedeutende Rolle in der molekularbiologischen Forschung, einschließlich der Peptidsynthese und des Verdaus unerwünschter Proteine während der Nukleinsäure-Reinigung. Das Studium und die Manipulation dieser Enzyme kann nützlich sein, um die Eigenschaften von Piperazin-Derivaten in biologischen Systemen zu verstehen und zu verbessern .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
3-Butylpiperazin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with histamine H3 and sigma-1 receptors, which are involved in neurotransmission and pain modulation . The nature of these interactions includes binding to the active sites of these receptors, thereby modulating their activity. Additionally, 3-Butylpiperazin-2-one has been shown to inhibit certain enzymes, which can affect various metabolic pathways.
Cellular Effects
The effects of 3-Butylpiperazin-2-one on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect calcium signaling pathways, which are crucial for various cellular functions . Moreover, 3-Butylpiperazin-2-one can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, 3-Butylpiperazin-2-one exerts its effects through several mechanisms. It binds to specific biomolecules, such as receptors and enzymes, thereby modulating their activity. For instance, its interaction with histamine H3 and sigma-1 receptors involves binding to their active sites, which can inhibit or activate these receptors . Additionally, 3-Butylpiperazin-2-one can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function.
Temporal Effects in Laboratory Settings
The effects of 3-Butylpiperazin-2-one can change over time in laboratory settings. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 3-Butylpiperazin-2-one is relatively stable under normal laboratory conditions, but it can degrade over time, leading to changes in its biochemical properties . Long-term exposure to 3-Butylpiperazin-2-one has been observed to cause alterations in cellular function, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 3-Butylpiperazin-2-one vary with different dosages in animal models. At low doses, it has been found to have minimal effects on cellular function, while higher doses can cause significant changes in cellular metabolism and function . Threshold effects have been observed, where a certain dosage is required to elicit a noticeable effect. Additionally, high doses of 3-Butylpiperazin-2-one can lead to toxic or adverse effects, including cellular damage and altered metabolic activity.
Metabolic Pathways
3-Butylpiperazin-2-one is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it has been shown to affect the retinoic acid metabolism pathway, which plays a crucial role in cellular differentiation and proliferation . Additionally, 3-Butylpiperazin-2-one can modulate the activity of enzymes involved in other metabolic pathways, leading to changes in cellular metabolism.
Transport and Distribution
The transport and distribution of 3-Butylpiperazin-2-one within cells and tissues are mediated by specific transporters and binding proteins. It is transported across cellular membranes by lipid transfer proteins, which facilitate its movement between different cellular compartments . Additionally, 3-Butylpiperazin-2-one can bind to specific proteins, influencing its localization and accumulation within cells.
Subcellular Localization
3-Butylpiperazin-2-one is localized in various subcellular compartments, where it exerts its biochemical effects. It can be found in the cytoplasm, nucleus, and other organelles, depending on its interactions with specific targeting signals and post-translational modifications . The subcellular localization of 3-Butylpiperazin-2-one is crucial for its activity, as it determines the specific cellular processes it can influence.
Eigenschaften
IUPAC Name |
3-butylpiperazin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-2-3-4-7-8(11)10-6-5-9-7/h7,9H,2-6H2,1H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDFBJWGUWVUNDW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1C(=O)NCCN1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(4-Benzylpiperazino)ethoxy]-benzenecarboxylic acid](/img/structure/B1290717.png)










![4-Bromo-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1290742.png)

